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Compound Name: SHP389

Cat. No.: B15574588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of TNO155, a

selective allosteric inhibitor of SHP2, on the phosphorylation of Extracellular Signal-Regulated

Kinase (p-ERK). TNO155 targets the protein tyrosine phosphatase SHP2, a critical node in the

RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various

cancers.[1] Inhibition of SHP2 by TNO155 prevents downstream signaling, leading to a

reduction in p-ERK levels and subsequent inhibition of tumor cell growth.[1] This guide

summarizes key quantitative data, details experimental protocols for assessing p-ERK

signaling, and provides visual representations of the signaling pathway and experimental

workflows.

Data Presentation: In Vitro Efficacy of TNO155
The following table summarizes the in vitro effects of TNO155 on cell viability and p-ERK

signaling in various cancer cell lines. While direct IC50 values for p-ERK inhibition are not

extensively published, a clear dose-dependent suppression of p-ERK has been demonstrated.
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Cell Line Cancer Type Parameter Value (µM)
Observations
on p-ERK
Signaling

ORL-195
Oral Squamous

Cell Carcinoma

IC50 (Cell

Viability)
< 1

Dose-dependent

downregulation

of p-MEK and p-

ERK observed at

1-hour post-

treatment. The

inhibitory effect

was durable.[1]

SCC-9
Oral Squamous

Cell Carcinoma

IC50 (Cell

Viability)
< 1

Similar to ORL-

195, showed a

durable, dose-

dependent

suppression of p-

MEK and p-ERK.

[1]

BICR10
Oral Squamous

Cell Carcinoma

IC50 (Cell

Viability)
> 10

The inhibitory

effect on p-MEK

and p-ERK was

abrogated after

24 hours of

treatment with 10

µM TNO155,

indicating

resistance.[1]

PE/CA-PJ15
Oral Squamous

Cell Carcinoma

IC50 (Cell

Viability)
> 10

Similar to

BICR10,

demonstrated a

transient

inhibition of p-

ERK.[1]
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PC-14
EGFR-mutant

Lung Cancer
N/A N/A

Rebound of p-

ERK levels was

observed after

24 hours of

treatment with

the EGFR

inhibitor

nazartinib, which

was prevented

by combination

with TNO155.[2]

NCI-H2122
KRAS G12C

Lung Cancer
N/A N/A

TNO155 in

combination with

a KRAS G12C

inhibitor led to

further inhibition

of MEK and ERK

as early as 15

minutes of

treatment.[2]

HT-29

BRAF V600E

Colorectal

Cancer

N/A N/A

TNO155

prevented the

rebound of p-

ERK levels

observed after

24 hours of

treatment with

dabrafenib plus

trametinib.[2]

Kelly ALK-mutant

Neuroblastoma

IC50 (Cell

Viability)

~1-10 Combination

treatment with

ALK inhibitors

showed

enhanced

inactivation of

the RAS-MAPK
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pathway, as

indicated by

decreased p-

ERK1/2.[3][4]

SH-SY5Y
ALK-mutant

Neuroblastoma

IC50 (Cell

Viability)
~1-10

Similar to Kelly

cells,

combination with

ALK inhibitors

resulted in

decreased p-

ERK1/2 levels.[3]

[4]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following

diagrams are provided in Graphviz DOT language.
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Diagram 1. TNO155 Inhibition of the SHP2-Mediated MAPK/ERK Signaling Pathway.
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Cell Culture & Treatment

Protein Extraction

p-ERK Detection

Western Blot ELISA

1. Seed cells in a multi-well plate
and allow to adhere.

2. Starve cells in serum-free medium
(optional, to reduce basal p-ERK).

3. Treat cells with varying concentrations
of TNO155 for a specified duration.

4. Stimulate cells with a growth factor
(e.g., EGF) to induce ERK phosphorylation.

5. Wash cells with ice-cold PBS.

6. Lyse cells in RIPA buffer with
protease and phosphatase inhibitors.

7. Centrifuge to pellet cell debris and
collect the supernatant (lysate).

8. Determine protein concentration
(e.g., BCA assay).

9. Perform Western Blot or ELISA.

9a. SDS-PAGE 9a. Add lysate to antibody-coated plate.

9b. Protein Transfer to Membrane

9c. Antibody Incubation
(p-ERK, Total ERK, Loading Control)

9d. Detection & Quantification

9b. Incubation with detection antibody.

9c. Add substrate and measure signal.

Click to download full resolution via product page
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Diagram 2. Experimental Workflow for Assessing In Vitro Potency of TNO155 on p-ERK
Signaling.

Experimental Protocols
Western Blot for p-ERK and Total ERK
This protocol outlines the steps for determining the levels of phosphorylated and total ERK in

cell lysates following treatment with TNO155.

1. Cell Culture and Treatment:

Seed cells (e.g., 5 x 10^5 cells/well) in a 6-well plate and allow them to adhere overnight in a

humidified incubator at 37°C with 5% CO2.

Optional: For cell lines with high basal p-ERK levels, serum-starve the cells for 4-24 hours in

a serum-free medium.

Treat the cells with a dose range of TNO155 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO)

for the desired time (e.g., 1, 6, 24 hours).

If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to

induce ERK phosphorylation.

2. Cell Lysis and Protein Quantification:

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline

(PBS).

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase

inhibitors to each well.

Incubate on ice for 15-30 minutes with occasional swirling.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

Carefully transfer the supernatant to a new tube, avoiding the pellet.
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

Normalize the protein concentration of all samples with lysis buffer. Prepare samples for

loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDS-

polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours

or overnight at 4°C.

4. Immunoblotting:

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-

phospho-p44/42 MAPK, Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with

gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

diluted in blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Analysis:

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's

instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.
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Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-

ray film.

To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total

ERK1/2 and a loading control (e.g., β-actin or GAPDH).

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-

ERK signal to the total ERK signal.

Cell-Based ELISA for p-ERK
This protocol provides a higher-throughput method for quantifying p-ERK levels.

1. Cell Seeding and Treatment:

Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day

of the assay.

Follow the same treatment and stimulation procedures as described for the Western blot

protocol.

2. Cell Lysis:

After treatment, aspirate the medium and add 50-100 µL of the lysis buffer provided with the

ELISA kit to each well.

Incubate for 15-30 minutes at room temperature on an orbital shaker.

3. ELISA Procedure:

Transfer the cell lysates to the antibody-coated 96-well plate provided in the kit.

Follow the manufacturer's instructions for incubation with detection antibodies, washing

steps, and substrate addition.

Measure the absorbance or fluorescence using a microplate reader at the specified

wavelength.
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A parallel plate can be used to measure total ERK for normalization.

4. Data Analysis:

Subtract the background reading from all samples.

Normalize the p-ERK signal to the total ERK signal for each condition.

Plot the normalized p-ERK levels against the concentration of TNO155 to determine the in

vitro potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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